Cas no 85081-24-9 ((2R,3R,10R)-2,10-bis(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromen-8-one)
![(2R,3R,10R)-2,10-bis(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromen-8-one structure](https://it.kuujia.com/scimg/cas/85081-24-9x500.png)
85081-24-9 structure
Nome del prodotto:(2R,3R,10R)-2,10-bis(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromen-8-one
(2R,3R,10R)-2,10-bis(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromen-8-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- (2R,3R,10R)-2,10-bis(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromen-8-one
- 2H,8H-benzo[1,2-b:3,4-b']dipyran-8-one, 2,10-bis(3,4-dihydroxyphenyl)-3,4,9,10-tetrahydro-3,5-dihydroxy-, (2R,3R,10R)-
- cinchonain Ia
- 2H,8H-BENZO(1,2-B:3,4-B')DIPYRAN-8-ONE, 2,10-BIS(3,4-DIHYDROXYPHENYL)-3,4,9,10-TETRAHYDRO-3,5-DIHYDROXY-, (2R-(2.ALPHA.,3.ALPHA.,10.ALPHA.))-
- LMPK12020084
- CHEMBL251476
- 2H,8H-Benzo(1,2-b:3,4-b')dipyran-8-one, 2,10-bis(3,4-dihydroxyphenyl)-3,4,9,10-tetrahydro-3,5-dihydroxy-, (2R-(2alpha,3alpha,10alpha))-
- Cinchonain 1a
- DTXSID00440220
- XAW49PG8E7
- DTXSID40331901
- UNII-XAW49PG8E7
- AKOS040762687
- cinchonain Ib
- SCHEMBL1769333
- CHEBI:3702
- DTXCID60391042
- (2R,3R,10R)-2,10-Bis(3,4-dihydroxyphenyl)-3,4,9,10-tetrahydro-3,5-dihydroxy-2H,8H-benzo(1,2-b:3,4-b')dipyran-8-one
- (2R,3R,10R)-2,10-bis(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4,9,10-tetrahydro-2H-pyrano[2,3-f]chromen-8-one
- 85081-24-9
- (-)-Cinchonain IA
- Cinchona-1a\\, (-)-Chinchonain IA
- C24H20O9
-
- Inchi: InChI=1S/C24H20O9/c25-14-3-1-10(5-17(14)28)12-8-21(31)32-20-9-16(27)13-7-19(30)23(33-24(13)22(12)20)11-2-4-15(26)18(29)6-11/h1-6,9,12,19,23,25-30H,7-8H2/t12-,19-,23-/m1/s1
- Chiave InChI: LKCOZWLUAKSRQM-UMAWSMADSA-N
- Sorrisi: c1cc(c(cc1[C@H]2CC(=O)Oc3c2c4c(c(c3)O)C[C@H]([C@H](O4)c5ccc(c(c5)O)O)O)O)O
Proprietà calcolate
- Massa esatta: 452.11073221g/mol
- Massa monoisotopica: 452.11073221g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 6
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 33
- Conta legami ruotabili: 2
- Complessità: 718
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 157Ų
- XLogP3: 2.2
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.6±0.1 g/cm3
- Punto di ebollizione: 745.5±60.0 °C at 760 mmHg
- Punto di infiammabilità: 261.5±26.4 °C
- Pressione di vapore: 0.0±2.6 mmHg at 25°C
(2R,3R,10R)-2,10-bis(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromen-8-one Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
(2R,3R,10R)-2,10-bis(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromen-8-one Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN5483-5 mg |
Cinchonain Ia |
85081-24-9 | 98% | 5mg |
¥ 4,040 | 2023-07-11 | |
PhytoLab | 85881-50mg |
Cinchonain Ia |
85081-24-9 | ≥ 95.0 % | 50mg |
€1494.0000000000002 | 2023-10-25 | |
TargetMol Chemicals | TN5483-1 ml * 10 mm |
Cinchonain Ia |
85081-24-9 | 1 ml * 10 mm |
¥ 4140 | 2024-07-20 | ||
TargetMol Chemicals | TN5483-5mg |
Cinchonain Ia |
85081-24-9 | 5mg |
¥ 4040 | 2024-07-20 | ||
PhytoLab | 85881-1000mg |
Cinchonain Ia |
85081-24-9 | ≥ 95.0 % | 1000mg |
€24900 | 2023-10-25 | |
PhytoLab | 85881-500mg |
Cinchonain Ia |
85081-24-9 | ≥ 95.0 % | 500mg |
€13280 | 2023-10-25 | |
TargetMol Chemicals | TN5483-1 mL * 10 mM (in DMSO) |
Cinchonain Ia |
85081-24-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4140 | 2023-09-15 | |
PhytoLab | 85881-250mg |
Cinchonain Ia |
85081-24-9 | ≥ 95.0 % | 250mg |
€7055 | 2023-10-25 |
(2R,3R,10R)-2,10-bis(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromen-8-one Letteratura correlata
-
Maíra Fasciotti,Rosana M. Alberici,Elaine C. Cabral,Valnei S. Cunha,Paulo R. M. Silva,Romeu J. Daroda,Marcos N. Eberlin Anal. Methods 2015 7 8576
-
Hsin-Yi Hung,Keduo Qian,Susan L. Morris-Natschke,Chau-Shin Hsu,Kuo-Hsiung Lee Nat. Prod. Rep. 2012 29 580
-
Alan Crozier,Indu B. Jaganath,Michael N. Clifford Nat. Prod. Rep. 2009 26 1001
85081-24-9 ((2R,3R,10R)-2,10-bis(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromen-8-one) Prodotti correlati
- 1098972-51-0(tert-Butyl (Z)-(4-Bromo-3-fluorobut-2-en-1yl)carbamate)
- 2201653-59-8(N-{4-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]phenyl}acetamide)
- 2228357-64-8(3-(4-{(tert-butoxy)carbonylamino}-2-hydroxyphenyl)-3,3-difluoropropanoic acid)
- 2092701-72-7(Methyl 5-amino-3,6-dimethylpyridine-2-carboxylate)
- 2138407-04-0(Bicyclo[3.1.0]hexane-1-methanamine, 4-amino-)
- 1131588-23-2(Ethyl 4-(dimethylamino)-3-iodobenzoate)
- 2138231-04-4(tert-butyl 3a-(aminomethyl)-octahydro-1H-indole-1-carboxylate)
- 1822462-86-1(Methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate)
- 90729-28-5(H-Thr-Met-Oh)
- 1856974-56-5(Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate)
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso